molecular formula C7H13NO B2849406 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine CAS No. 2167179-42-0

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine

Cat. No.: B2849406
CAS No.: 2167179-42-0
M. Wt: 127.187
InChI Key: GRNSLILJGRTXOD-UHFFFAOYSA-N
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Description

“2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine” is a chemical compound with the molecular weight of 113.16 . The IUPAC name for this compound is (2-oxabicyclo[2.1.1]hexan-1-yl)methanamine . The InChI code for this compound is 1S/C6H11NO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4,7H2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 113.16 . It is stored at a temperature of -10 .

Scientific Research Applications

Copper-Mediated Transformations for Azaheterocycles Synthesis

A method leveraging copper-mediated oxidative transformation of N-allyl enamine carboxylates has been developed to synthesize 3-azabicyclo[3.1.0]hex-2-enes. This process facilitates the intramolecular cyclopropanation, leading to the formation of highly substituted pyridines and diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes, showcasing a pathway towards complex nitrogen-containing cycles (Toh et al., 2014).

Synthesis of 3-Azabicyclo[3.1.0]Hex-2-Enes and 4-Carbonylpyrroles

Another study highlights the synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles via copper-mediated/catalyzed reactions of N-allyl/propargyl enamine carboxylates. These methods utilize orthogonal chemical reactivity for the construction of complex structures under modified reaction conditions (Toh et al., 2011).

Generation of Rhodium(I) Carbenes from Ynamides

The generation of rhodium(I) carbenes from ynamides for reactions with alkynes and alkenes has been reported, leading to the formation of 3-azabicyclo[3.1.0]hexanes. This method provides a direct route to synthesize key skeletons in bioactive pharmaceuticals, showcasing the versatility of rhodium catalysis in organic synthesis (Liu et al., 2013).

Organo-Selenium Mediated Synthesis

Organo-selenium reagents have been employed for the radical ring-opening and intramolecular cyclization of 2-(arylmethylene)cyclopropylaldehyde, leading to the formation of 1-naphthaldehydes or 3-oxabicyclo[3.1.0]hexan-2-ols. This research opens avenues for tunable synthesis based on the properties of selenium reagents (Miao & Huang, 2009).

Gold(I)-Catalyzed Three-Component Additions

Gold(I) catalysis has been utilized for the three-component addition reactions producing 3-oxabicyclo[3.1.0]hexanes. This process demonstrates the potential of gold catalysis in facilitating complex molecular architectures under mild conditions (Tian & Shi, 2007).

Advanced Building Blocks for Drug Discovery

Intramolecular photochemical [2+2]-cyclization of acetophenone enamides has been explored to produce 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. This synthesis pathway highlights the utility of photochemistry in generating conformationally restricted analogues of proline, such as 2,3-ethanoproline, indicating a novel approach to scaffold diversity (Druzhenko et al., 2018).

Safety and Hazards

The compound “2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine” is associated with certain hazards. The GHS pictograms indicate that it is corrosive (GHS05) . The hazard statements include H227 and H314 . The precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Oxabicyclo[21Similar compounds have been found to inhibit enzymes such as calcineurin , which plays a crucial role in T-lymphocyte activation.

Mode of Action

For instance, inhibition of calcineurin prevents the formation of active transcription factors essential for gene expression .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Oxabicyclo[21The inhibition of calcineurin can affect the calcium signaling pathway, impacting the activation of t-lymphocytes .

Result of Action

The molecular and cellular effects of 2-(2-Oxabicyclo[21Similar compounds have been shown to retain bioactivity when incorporated into the structure of certain fungicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine. For instance, replacement of the phenyl ring in certain agrochemicals with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility and reduced lipophilicity .

Properties

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)5-9-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSLILJGRTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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